molecular formula C9H7BrN2OS B3027849 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole CAS No. 1415562-60-5

4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

Cat. No.: B3027849
CAS No.: 1415562-60-5
M. Wt: 271.14
InChI Key: HIZFLXSWFIUNDK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Ring Systems in Contemporary Synthetic and Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govsysrevpharm.org Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of biologically active compounds. bohrium.comresearchgate.net The thiazole nucleus is a key component of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sysrevpharm.orgijarsct.co.in

The synthetic versatility of the thiazole ring allows for its facile derivatization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely used and efficient method for constructing this heterocyclic system. nih.govbepls.com The continued development of novel synthetic methodologies further expands the chemical space accessible to researchers, solidifying the thiazole ring's importance in drug discovery and development. nih.govtandfonline.com

Role of Pyridine (B92270) Moieties in Diverse Chemical Investigations

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of modern chemistry. As an isostere of benzene, the pyridine moiety can influence a molecule's solubility, lipophilicity, and metabolic stability. nih.gov Its presence is widespread in nature, found in essential biomolecules such as nicotine, vitamin B3 (niacin), and pyridoxine (B80251) (vitamin B6). amazonaws.com

In medicinal chemistry, the pyridine scaffold is a common feature in drugs targeting a diverse range of diseases. nih.govdntb.gov.ua The nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form a pyridinium (B92312) salt, which can be crucial for binding to biological targets. rsc.org Furthermore, the pyridine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of complex molecules with tailored properties. rsc.org Its applications extend beyond medicine into materials science, where pyridine-containing polymers and ligands are utilized for their unique electronic and coordination properties.

Positioning of 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole within Current N-Heterocyclic Compound Research Trajectories

The compound this compound represents a confluence of the two significant heterocyclic systems discussed above. This molecular architecture, featuring a pyridine ring linked to a thiazole ring, positions it as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Recent patent literature has highlighted the utility of this compound as a key building block in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) modulators. nih.govresearchgate.net IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. The ability to synthesize molecules that can modulate the activity of IRAK4 is therefore a significant area of therapeutic research.

The synthesis of this compound has been described in a two-step process. nih.govresearchgate.net The first step involves the formation of 2-methoxy-3-pyridinecarbothioamide from 2-methoxynicotinaldehyde and sulfur in the presence of a base. nih.govresearchgate.net The subsequent reaction of this thioamide with 1,2-dibromoacetaldehyde yields the target compound. nih.govresearchgate.net

The structure of this compound, with its reactive bromide atom on the thiazole ring, provides a handle for further chemical transformations, such as cross-coupling reactions, to introduce additional molecular complexity and build libraries of potential IRAK4 inhibitors. This strategic positioning of a reactive functional group makes it a valuable tool for medicinal chemists exploring this important therapeutic target.

An exploration of the synthetic routes toward the notable heterocyclic compound, this compound, and its closely related analogues reveals a landscape of classic and modern organic chemistry strategies. The construction of such molecules, which conjugate the thiazole and pyridine rings, is of significant interest due to their potential applications in medicinal chemistry and material science. This article delves into the established and refined methodologies for building the thiazole core, integrating the pyridine moiety, and functionalizing the resulting conjugate structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(2-methoxypyridin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-13-8-6(3-2-4-11-8)9-12-7(10)5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZFLXSWFIUNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259692
Record name Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-60-5
Record name Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(4-bromo-2-thiazolyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Advanced Functionalization of 4 Bromo 2 2 Methoxypyridin 3 Yl Thiazole

Reactivity Profiles of the Thiazole (B1198619) Ring System

The thiazole ring in 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole is the primary locus for a multitude of chemical modifications. The electronic nature of the thiazole ring, influenced by the sulfur and nitrogen heteroatoms, dictates its reactivity towards various reagents. The positions C-4, C-2, and C-5 each exhibit unique reactivity patterns.

Nucleophilic and Electrophilic Substitution Reactions at the Brominated C-4 Position

The bromine atom at the C-4 position of the thiazole ring is a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond at the C-4 position is highly amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of C-C bonds by coupling the bromothiazole with a variety of aryl and heteroaryl boronic acids or their esters. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. This methodology has been successfully applied to synthesize 4'-aryl substituted terpyridines from 4'-bromoterpyridine, demonstrating the feasibility of such transformations on similar heterocyclic systems. rsc.org A scalable and environmentally friendly Suzuki-Miyaura cross-coupling protocol in water using the surfactant TPGS-750-M has also been reported for the synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, highlighting modern approaches to such couplings. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromothiazole with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method has been utilized in the synthesis of various alkynyl-substituted heterocyclic compounds. nih.gov

Heck Coupling: The Heck reaction allows for the vinylation of the thiazole ring by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of C-C double bonds.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the bromothiazole with a wide range of primary and secondary amines. It is a crucial method for the synthesis of arylamines and their derivatives.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

Coupling ReactionCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃4-Aryl-2-(2-methoxypyridin-3-yl)thiazole
SonogashiraTerminal alkynePd(PPh₃)₄/CuIEt₃N4-Alkynyl-2-(2-methoxypyridin-3-yl)thiazole
HeckAlkenePd(OAc)₂Et₃N4-Alkenyl-2-(2-methoxypyridin-3-yl)thiazole
Buchwald-HartwigAminePd₂(dba)₃/BINAPNaOtBu4-Amino-2-(2-methoxypyridin-3-yl)thiazole

Nucleophilic Aromatic Substitution (SNAr):

While less common than palladium-catalyzed reactions for simple bromoarenes, the electron-deficient nature of the thiazole ring can facilitate SNAr reactions at the C-4 position with potent nucleophiles, particularly when activated by strongly electron-withdrawing groups. The incorporation of bromine atoms enhances the electron deficiency of heterocyclic systems, increasing their reactivity in aromatic nucleophilic substitution reactions. researchgate.net Reactions with nucleophiles such as thiols, amines, and alkoxides can lead to the displacement of the bromide. For instance, the nucleophilic aromatic substitution between heteroaryl halides and thiols proceeds smoothly in the presence of a base like K₂CO₃.

Reactivity and Functionalization Potential at the Thiazole C-2 Position

The C-2 position of the thiazole ring is known to be susceptible to deprotonation due to the inductive effect of the adjacent sulfur and nitrogen atoms, forming a thiazol-2-yl anion. This anion can then react with various electrophiles.

Deprotonation and Electrophilic Quenching:

Treatment of a 2-unsubstituted thiazole with a strong base, such as n-butyllithium, can lead to deprotonation at the C-2 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce substituents at this position. However, in the case of this compound, the presence of the bromine atom at C-4 and the pyridine (B92270) ring introduces complexity, and careful optimization of reaction conditions would be necessary to achieve selective C-2 functionalization without competing reactions.

Strategic Modification of the Thiazole Core via Functional Group Interconversions

Beyond substitution reactions at the carbon centers, the thiazole ring can undergo modifications through functional group interconversions. For example, if a nitro group were introduced onto the thiazole ring, it could be reduced to an amino group, which could then be further functionalized. Similarly, a carboxyl group could be converted into an amide or an ester. These transformations add another layer of synthetic versatility to the thiazole core.

Reactivity of the Pyridine Moiety and Methoxy (B1213986) Substituent

The 2-methoxypyridine (B126380) moiety of the title compound also offers opportunities for selective functionalization, either at the methoxy group itself or on the pyridine ring.

Transformations Involving the Methoxy Group (e.g., demethylation)

The methoxy group on the pyridine ring is a key functional group that can be cleaved to reveal a pyridone scaffold.

Demethylation:

The cleavage of the methyl ether can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for the demethylation of aryl methyl ethers. The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Other reagents, such as pyridinium (B92312) hydrochloride, can also be used for demethylation, often requiring higher temperatures.

Selective Functionalization of the Pyridine Ring (e.g., C-H functionalization)

Direct functionalization of the C-H bonds of the pyridine ring is a powerful and atom-economical strategy for introducing new substituents.

Directed ortho-Metalation (DoM):

The methoxy group and the nitrogen atom of the pyridine ring can act as directing groups for ortho-lithiation. researchgate.net Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) can lead to deprotonation at the positions ortho to these directing groups. In the context of the 2-methoxypyridin-3-yl substituent, the positions on the pyridine ring are already substituted. However, this principle is important for understanding the reactivity of the pyridine ring in related systems.

Palladium-Catalyzed C-H Arylation:

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles. Palladium catalysts, in particular, have been shown to effectively catalyze the direct arylation of C-H bonds in pyridines and other heterocycles. google.com For the 2-(2-methoxypyridin-3-yl)thiazole core, C-H arylation could potentially occur at the C-4 or C-6 positions of the pyridine ring, depending on the directing effects of the substituents and the specific catalytic system employed.

Interactive Data Table: Functionalization of the Pyridine Moiety

TransformationReagentPosition of FunctionalizationProduct Type
DemethylationBBr₃Methoxy group2-Pyridone derivative
C-H ArylationAryl halidePyridine C-4 or C-6Aryl-substituted pyridine derivative

Chemo- and Regioselectivity Considerations in Derivatization Reactions

The derivatization of this compound involves several key reactive centers: the bromine-substituted C4-position of the thiazole ring, the pyridine ring, and the methoxy group. The interplay of electronic and steric effects governs the selectivity of chemical transformations at these sites.

Reactivity of the 4-Bromothiazole Moiety:

The C-Br bond at the 4-position of the thiazole ring is a primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst. However, the regioselectivity of such reactions can be influenced by the substituent at the 2-position. In the case of 2,4-dibromothiazole, cross-coupling reactions preferentially occur at the more electron-deficient 2-position. For this compound, the C4-position is the exclusive site of bromination, thus directing functionalization to this position.

Table 1: Potential Cross-Coupling Reactions at the C4-Position

Reaction TypeReagentCatalyst/ConditionsPotential Product
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, base4-Aryl-2-(2-methoxypyridin-3-yl)thiazole
Buchwald-Hartwig AminationAminePd catalyst, base4-Amino-2-(2-methoxypyridin-3-yl)thiazole
Sonogashira CouplingTerminal alkynePd/Cu catalyst, base4-Alkynyl-2-(2-methoxypyridin-3-yl)thiazole
Heck CouplingAlkenePd catalyst, base4-Alkenyl-2-(2-methoxypyridin-3-yl)thiazole

Influence of the 2-(2-methoxypyridin-3-yl) Substituent:

The pyridine ring introduces additional possibilities for functionalization, but also complicates the selectivity of reactions. The nitrogen atom in the pyridine ring can coordinate to metal catalysts, potentially influencing the catalytic cycle. Furthermore, the methoxy group at the 2-position of the pyridine ring is a known directing group in ortho-metalation reactions. wikipedia.org This allows for the selective deprotonation and subsequent functionalization of the C2-position of the pyridine ring.

However, the electronic effect of the 2-methoxypyridin-3-yl group on the thiazole ring must also be considered. The pyridine ring is generally electron-withdrawing, which would further activate the C4-Br bond towards nucleophilic attack and oxidative addition. The methoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring and, consequently, its influence on the thiazole moiety.

Chemoselectivity Challenges:

A key challenge in the derivatization of this compound is achieving chemoselectivity between the C-Br bond and potential reactive sites on the pyridine ring. For instance, in palladium-catalyzed reactions, competitive oxidative addition at a C-H bond on the pyridine ring, although less favorable, could be a competing pathway under certain conditions.

Furthermore, the methoxy group itself could be a site for ether cleavage under harsh acidic or basic conditions, which must be a consideration when choosing reaction conditions for the functionalization of other parts of the molecule.

Regioselectivity in Pyridine Ring Functionalization:

Should direct functionalization of the pyridine ring be desired, the inherent reactivity of the pyridine nucleus and the directing effect of the substituents would determine the regiochemical outcome. The pyridine nitrogen deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. However, the presence of the activating methoxy group at the 2-position and the thiazole substituent at the 3-position will strongly influence the regioselectivity of such reactions.

Directed ortho-metalation, guided by the methoxy group, would be expected to selectively functionalize the C2-position of the pyridine ring. wikipedia.org This provides a powerful tool for introducing substituents at a specific position, which might be difficult to achieve through other means.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Bromo 2 2 Methoxypyridin 3 Yl Thiazole Analogues

Methodological Frameworks for SAR/SPR Analysis in Heterocyclic Systems

The analysis of SAR and SPR in complex heterocyclic systems like pyridinylthiazoles relies on established methodological frameworks. These frameworks integrate computational chemistry, structural biology, and synthetic chemistry to guide the design and evaluation of new chemical entities. mdpi.com A primary goal is to determine the topography of a biological target's binding site and design ligands that complement it, a cornerstone of structure-based drug design. mdpi.com

Rational design principles are pivotal in creating focused libraries of analogues for efficient SAR exploration. This approach moves beyond random screening by using existing knowledge of a biological target or a lead compound to design molecules with a higher probability of success. mdpi.comnih.gov For heterocyclic systems, this involves identifying key pharmacophoric elements and systematically modifying peripheral substituents.

Key principles include:

Scaffold Hopping: Replacing the core heterocyclic structure with a bioisosteric equivalent to explore new chemical space while retaining essential binding interactions.

Substituent-Based Modification: Systematically altering substituents on the core scaffold to probe the effects of steric bulk, electronics, and lipophilicity. This is often achieved by preparing a common intermediate that can be diversified in the final synthetic steps. nih.gov For instance, a thiosemicarbazone intermediate can be reacted with various phenacyl bromides to generate a library of thiazole (B1198619) derivatives. mdpi.com

Privileged Structures: Utilizing scaffolds, such as the thiazole ring, that are known to bind to multiple biological targets, thereby increasing the efficiency of the discovery process. nih.gov Thiazole heterocycles have gained significant attention due to their broad-spectrum polypharmacological applications. nih.gov

The synthesis of analogue libraries often employs combinatorial chemistry techniques, where a common synthetic pathway is used to generate a multitude of related compounds. For thiazoles, the Hantzsch thiazole synthesis is a classic and versatile method, allowing for the reaction of α-haloketones with thioamides to create diverse substitution patterns on the thiazole ring. researchgate.net

Table 1: Illustrative Combinatorial Library Design for Thiazole Analogues

This table illustrates a hypothetical combinatorial approach for generating analogues based on a common synthetic intermediate.

IntermediateReagent ClassR1 Substituents (Example)R2 Substituents (Example)Resulting Analogue Class
2-thioureidopyridineα-haloketonesH, 4-Cl, 4-F, 4-CH₃H, Phenyl, Adamantyl2-Amino-4-aryl/alkyl-thiazole derivatives
ThiosemicarbazonePhenacyl bromidesH, 4-OH, 4-Br4-Cl-Phenyl2-(Arylidenehydrazinyl)-4-aryl-thiazole derivatives

The nature and position of substituents on both the thiazole and pyridine (B92270) rings critically determine the molecule's interaction with biological targets. researchgate.netnih.gov These interactions can range from hydrophobic contacts and hydrogen bonds to more specific interactions like halogen bonding. The electronic properties of substituents (electron-donating or electron-withdrawing) and their steric attributes (size and shape) have a significant effect on biological activity. researchgate.net

The bromine atom at the 4-position of the thiazole ring exerts significant electronic and steric influences on the molecule.

Electronic Effects: Bromine is an electron-withdrawing group (EWG) due to its high electronegativity, which it exerts through an inductive effect (-I). This reduces the electron density of the thiazole ring. science.gov However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M). In aromatic systems, the inductive effect typically dominates. The presence of EWGs on a thiazole ring has been shown to influence the biological activity profile, with some studies indicating that EWGs can increase antifungal activity. science.gov The modification of the thiazole ring with electron-withdrawing groups can be a key strategy in tuning the molecule's reactivity and binding affinity. researchgate.net

Halogen Bonding: A unique feature of the bromo substituent is its ability to act as a halogen bond donor. The bromine atom has a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, which can engage in favorable electrostatic interactions with Lewis bases, such as the oxygen or nitrogen atoms found in the amino acid residues of proteins.

Table 2: Comparison of Electronic and Steric Properties of Halogen Substituents at Thiazole C4-Position

Substituent (X)Inductive EffectResonance Effectvan der Waals Radius (Å)Potential for Halogen Bonding
-FStrong -IWeak +M1.47Weak
-ClStrong -IWeak +M1.75Moderate
-BrStrong -IWeak +M1.85Strong
-IStrong -IWeak +M1.98Very Strong

Theoretical calculations on 2-methoxypyridine (B126380) (2MOP) show a preference for the syn conformer, where the methyl group is oriented towards the pyridine nitrogen atom. rsc.org This preference is attributed to exchange repulsion between orbitals of the methoxy (B1213986) group and the pyridine ring. rsc.org This inherent conformational bias in the 2-methoxypyridine fragment likely influences the preferred orientation of the entire 2-(2-methoxypyridin-3-yl)thiazole molecule.

The rotation around the C-C bond between the two rings is a critical determinant of the molecule's three-dimensional structure. The energy barrier to this rotation will dictate the equilibrium between different conformers. A low energy barrier allows the molecule to readily adapt its shape to fit a binding site, while a high barrier may lock it into an inactive conformation. The steric bulk of the 4-bromo substituent on the thiazole ring can influence the preferred rotational angle of the pyridine ring.

The specific arrangement of substituents and the points of connection between the heterocyclic rings are critical for molecular recognition. Changing these positions—positional isomerism—can lead to dramatic changes in biological activity.

Isomerism on the Thiazole Ring: Moving the bromo substituent from the 4-position to the 5-position would alter the electronic distribution and steric profile of the thiazole ring. For instance, lithiation and subsequent reactions of dibromo-thiazoles demonstrate that the reactivity and stability of intermediates are highly dependent on the bromine positions, highlighting the distinct chemical nature of each position. researchgate.net Such a change would likely alter the molecule's binding mode.

Isomerism on the Pyridine Ring: Shifting the methoxy group on the pyridine ring (e.g., from position 2 to 4 or 6) would change its electronic influence on the ring and alter its ability to form hydrogen bonds. The position of the nitrogen atom in the pyridine ring is also crucial, as it often acts as a key hydrogen bond acceptor in interactions with biological targets. nih.gov

Linkage Isomerism: Changing the connection point of the pyridine ring to the thiazole (e.g., from 3-pyridyl to 2-pyridyl or 4-pyridyl) would fundamentally change the molecule's geometry and the spatial relationship between the two rings. Studies on thiazole and thiadiazole derivatives have shown that regioisomers can exhibit dramatic differences in binding affinities for their targets. nih.gov

Influence of Substituents on Thiazole and Pyridine Rings on Molecular Interactions within Biological Systems

Understanding Molecular Features Governing Biological Recognition and Binding

The biological activity of 4-bromo-2-(2-methoxypyridin-3-yl)thiazole analogues is governed by a combination of non-covalent interactions with their target macromolecules. rsc.org Understanding these interactions is the primary goal of SAR studies.

Key molecular features and potential interactions include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The oxygen atom of the methoxy group can also accept a hydrogen bond. These interactions are highly directional and play a significant role in ligand-receptor specificity. mdpi.com

Hydrophobic Interactions: The aromatic surfaces of both the thiazole and pyridine rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. mdpi.com These interactions are a major driving force for binding in many systems.

Halogen Bonding: As previously mentioned, the bromine atom at the 4-position can participate in halogen bonding, providing an additional, specific interaction that can enhance binding affinity and selectivity.

Molecular docking and other computational methods are valuable tools for visualizing and quantifying these potential interactions, thereby providing a rational basis for the design of new, more potent analogues. nih.govnih.gov By correlating the structural changes in a series of analogues with their observed biological activities, a comprehensive SAR model can be developed, guiding future optimization efforts.

Ligand-Target Interactions and General Binding Affinity Principles

The biological activity of 2-(pyridin-3-yl)thiazole analogues is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings. These modifications influence the molecule's electronic distribution, conformation, and ability to form specific interactions with biological macromolecules.

Key Interactions: Molecular docking studies on various pyridinyl-thiazole derivatives have revealed common interaction patterns with protein targets, which often include:

Hydrogen Bonding: The nitrogen atoms in both the pyridine and thiazole rings can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues such as asparagine, threonine, and valine in enzyme active sites. mdpi.com The amide linkers, often incorporated in more complex analogues, can also participate as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic rings of the pyridinyl-thiazole scaffold frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pockets of proteins. mdpi.com

Metal Chelation: The nitrogen and sulfur atoms of the thiazole ring can also chelate metal ions present in the active sites of metalloenzymes, contributing to their inhibitory activity.

Influence of Substituents on Binding Affinity: The affinity of these analogues for their targets can be significantly altered by the addition of various functional groups.

Electron-Withdrawing and Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the phenyl rings of substituted thiazoles can modulate the electronic properties of the entire molecule, thereby influencing binding affinity. nih.govnih.gov For instance, in a series of antimicrobial thiazole derivatives, the presence of a nitro group on a phenyl substituent was found to be beneficial for activity. nih.gov

Linker Modification: The nature of the linker connecting the pyridine and thiazole moieties, or connecting the core to other functionalities, is critical. For example, replacing a simple bond with a more flexible hydrazone or amide linker can allow for optimal positioning of the molecule within a binding site to maximize interactions. mdpi.comnih.gov

Positional Isomerism: The point of attachment on the pyridine ring (e.g., 2-, 3-, or 4-position) can drastically alter the geometry of the molecule and its ability to fit into a specific binding pocket. Studies have shown that 4-pyridine substituted thiazole hybrids can exhibit more potent antimicrobial activity compared to their 3-pyridine counterparts, suggesting a geometric or electronic advantage for target interaction.

The following table summarizes the impact of various structural modifications on the biological activity of pyridinyl-thiazole analogues, as reported in different studies.

Analogue Class Structural Modification Observed Impact on Biological Activity Potential Target/Interaction
Pyridine-Thiazole HybridsSubstitution on a phenyl ring attached to the thiazolePara-halogen substitution enhances anticonvulsant activity. nih.govIon channels or receptors in the CNS
Pyridinyl Hydrazinyl ThiazolesIntroduction of a hydrazone linkerPotent antitubercular activity. mdpi.comKasA protein in Mycobacterium tuberculosis
Pyridine-Thiazole HybridsLinkage through a phenoxy-acetamide spacerPromising anticancer activity against breast and liver cancer cell lines.Rho-associated protein kinase (ROCK-1)
Thiazolo[5,4-b]pyridine DerivativesSulfonamide group incorporationPotent and selective EGFR-TK inhibitors for non-small cell lung cancer. nih.govEpidermal Growth Factor Receptor Tyrosine Kinase

Stereochemical Aspects and Enantiospecificity in Molecular Interactions

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For a molecule to exhibit stereoisomerism, it must possess a chiral center or other elements of chirality, such as axial or planar chirality.

The core structure of this compound is achiral and planar. Therefore, stereochemical considerations are not intrinsic to the parent molecule itself. However, the introduction of substituents with chiral centers onto this scaffold would result in stereoisomers (enantiomers and diastereomers), which could have profound implications for their biological activity.

General Principles of Enantiospecificity: It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantiospecificity. This arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit perfectly into a binding site, leading to a biological response, while the other enantiomer (its non-superimposable mirror image) may bind with a much lower affinity or not at all.

For hypothetical chiral analogues of this compound, one could expect that:

Differential Binding Affinity: The enantiomers would likely display different binding affinities for a chiral target like an enzyme or receptor. The spatial arrangement of atoms in one enantiomer would allow for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) with the complementary residues in the binding site, while the other enantiomer would experience steric clashes or be unable to form key interactions.

Varied Pharmacological Effects: As a consequence of differential binding, enantiomers could have different potencies, with one being significantly more active than the other. In some cases, one enantiomer might be responsible for the therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.

While specific studies on the stereochemistry of this compound analogues are not available in the reviewed literature, the fundamental principles of stereochemistry in drug design would undoubtedly apply if chiral centers were introduced.

Modulation of Physiochemical Properties through Targeted Structural Modifications (e.g., permeability, aqueous solubility for research purposes)

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For research purposes, particularly in the context of drug discovery, the ability to modulate properties such as aqueous solubility and permeability is essential for developing compounds with favorable characteristics for in vitro and in vivo testing.

Key Physicochemical Properties and Their Modulation:

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity and plays a crucial role in its ability to cross cell membranes. For pyridinyl-thiazole analogues, LogP can be modulated by introducing or removing polar or nonpolar functional groups.

Increasing Lipophilicity: The addition of nonpolar groups, such as alkyl chains or additional aromatic rings, will generally increase the LogP value, potentially enhancing membrane permeability.

Decreasing Lipophilicity: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, will decrease the LogP and increase aqueous solubility.

Aqueous Solubility: Poor aqueous solubility is a common challenge in drug discovery. For pyridinyl-thiazole analogues, solubility can be improved by:

Incorporating ionizable groups (e.g., amines, carboxylic acids) that can form salts.

Adding polar functionalities that can engage in hydrogen bonding with water.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's permeability. A lower TPSA is generally associated with better cell membrane permeability, including crossing the blood-brain barrier. The TPSA of pyridinyl-thiazole analogues can be fine-tuned by altering the number and type of polar atoms (oxygen, nitrogen, sulfur) and attached hydrogens.

The following table presents calculated physicochemical properties for a selection of pyridinyl-thiazole analogues, illustrating how structural modifications can impact these key parameters.

Compound Name Structure Molecular Weight ( g/mol ) Calculated LogP TPSA (Ų) Predicted Solubility Class
This compoundC₉H₇BrN₂OS271.132.963.3Moderately Soluble
2-(Pyridin-3-yl)thiazoleC₈H₆N₂S162.211.552.9Soluble
N-(Thiazol-2-yl)picolinamideC₉H₇N₃OS205.241.181.9Soluble
2-(2-Methoxypyridin-3-yl)thiazole-4-carboxylic acidC₁₀H₈N₂O₃S236.251.2100.2Very Soluble

Note: The data in this table is illustrative and based on computational predictions. Actual experimental values may vary.

By strategically modifying the structure of the this compound scaffold, researchers can fine-tune its physicochemical properties to optimize its suitability for various biological assays and to improve its drug-like characteristics for potential therapeutic applications.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive Analysis (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole , the expected proton signals would include a singlet for the thiazole (B1198619) proton (H-5), distinct signals for the three aromatic protons on the pyridine (B92270) ring, and a singlet for the methoxy (B1213986) group's protons. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen, oxygen, sulfur, and bromine atoms.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate the carbons of the thiazole ring, the pyridine ring, and the methoxy group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. COSY spectra would reveal proton-proton couplings within the pyridine ring, while HMBC spectra would show correlations between protons and carbons over two to three bonds, definitively connecting the methoxy group to the pyridine ring and linking the pyridine and thiazole rings together.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Methoxy (-OCH₃) 3.9 - 4.1 55 - 60
Thiazole C-H 7.5 - 7.8 115 - 125
Thiazole C-Br Not Applicable 120 - 130
Thiazole C-N Not Applicable 160 - 170
Pyridine C-H's 7.0 - 8.5 110 - 150
Pyridine C-O Not Applicable 160 - 165
Pyridine C-C(thiazole) Not Applicable 125 - 135

Note: These are estimated ranges and actual experimental values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming a protonated molecular ion [M+H]⁺.

For This compound (C₉H₇BrN₂OS), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pair of peaks for the molecular ion, separated by two mass units. HRMS would measure the mass of these ions with high precision, allowing for the confirmation of the molecular formula C₉H₇BrN₂OS.

Table 2: HRMS Data for this compound

Ion Calculated m/z
[C₉H₇⁷⁹BrN₂OS + H]⁺ 270.9539

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would exhibit characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic (Pyridine, Thiazole)
2950 - 2850 C-H stretch Aliphatic (Methoxy)
1600 - 1450 C=C and C=N stretch Aromatic Rings (Pyridine, Thiazole)
1250 - 1000 C-O stretch Aryl-ether (Methoxy)

These absorption bands provide corroborating evidence for the presence of the key functional groups within the molecular structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. For C₉H₇BrN₂OS, a close correlation between the found and calculated values is required to validate the empirical formula and support the compound's purity.

Table 4: Elemental Analysis Data for C₉H₇BrN₂OS

Element Calculated %
Carbon (C) 39.87
Hydrogen (H) 2.60
Nitrogen (N) 10.33

Successful characterization through these combined analytical methods provides a comprehensive and undeniable confirmation of the structure and purity of This compound .

Computational and Theoretical Chemistry Investigations of 4 Bromo 2 2 Methoxypyridin 3 Yl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Aromaticity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. researchgate.netekb.egtci-thaijo.org For "4-Bromo-2-(2-methoxypyridin-3-yl)thiazole," DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key aspects. researchgate.netmdpi.com

Electronic Structure: DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. physchemres.org These include ionization potential, electron affinity, chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). tci-thaijo.org These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Aromaticity: The aromatic character of the pyridine (B92270) and thiazole (B1198619) rings can be assessed using DFT-based methods. Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculations can be employed to quantify the degree of aromaticity in each ring system, providing insight into their stability and reactivity.

Below is an illustrative table of hypothetical DFT-calculated parameters for "this compound," based on typical values for similar heterocyclic compounds.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and kinetic stability.
Chemical Hardness (η)2.35 eVResistance to change in electron distribution.
Electronegativity (χ)4.15 eVTendency to attract electrons.
Electrophilicity Index (ω)3.67 eVPropensity to accept electrons.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Docking and Dynamics Simulations for Elucidating Potential Ligand-Biomolecule Interactions (General)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for exploring the potential interactions between a small molecule, such as "this compound," and a biological macromolecule, typically a protein. nih.govmdpi.comimpactfactor.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field. impactfactor.org For "this compound," docking studies could be performed against a variety of protein targets to generate hypotheses about its potential biological activity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of the complex and the stability of the binding interactions. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more rigorous assessment of the binding affinity than docking scores alone. nih.gov

Prediction of Key Molecular Properties (e.g., pKa, conformational landscapes, electrostatic potential maps)

Computational methods are invaluable for predicting a range of molecular properties that are crucial for understanding the behavior of a compound in different environments.

pKa Prediction: The pKa value, which indicates the acidity or basicity of a compound, can be predicted using various computational approaches, including those based on quantum mechanical calculations. For "this compound," predicting the pKa of the pyridine nitrogen is important for understanding its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor interactions.

Conformational Landscapes: The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis involves exploring the potential energy surface of the molecule to identify its stable low-energy conformations. For "this compound," this would involve studying the rotation around the single bond connecting the pyridine and thiazole rings to understand the preferred spatial arrangement of these two heterocyclic systems.

Electrostatic Potential Maps (ESPs): ESP maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net These maps are useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions. tci-thaijo.org For "this compound," an ESP map would likely show negative potential around the nitrogen atoms and the oxygen atom, indicating their potential to act as hydrogen bond acceptors, while regions of positive potential would highlight potential hydrogen bond donor sites or areas susceptible to nucleophilic attack.

A summary of some predicted molecular properties for "this compound" from public databases is provided below. nih.gov

PropertyValueSource
Molecular Weight271.14 g/mol PubChem
XLogP3-AA2.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

To develop a QSAR model for analogs of "this compound," a dataset of structurally related compounds with measured biological activity would be required. A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

A well-validated QSAR model could then be used to:

Predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.

Identify the key molecular features that are positively or negatively correlated with activity, providing insights into the mechanism of action.

Guide the optimization of lead compounds by suggesting structural modifications that are likely to enhance activity.

Future Research Directions and Unexplored Academic Avenues

Development of Innovative and Sustainable Synthetic Routes for Complex Thiazole-Pyridine Hybrids

The synthesis of complex heterocyclic compounds like 4-Bromo-2-(2-methoxypyridin-3-yl)thiazole often relies on traditional methods that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. The well-established Hantzsch thiazole (B1198619) synthesis, a cornerstone in thiazole chemistry, can be adapted using greener principles. nih.govbepls.com

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the cyclocondensation steps. bepls.com

Catalyst-Free and Solvent-Free Reactions: Exploring reactions under solvent-free conditions or in green solvents like water or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. bepls.com

One-Pot Multi-Component Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.

Synthetic StrategyPotential AdvantagesKey Parameters to Optimize
Microwave-Assisted Hantzsch SynthesisReduced reaction time, higher yields, energy efficiencyTemperature, irradiation power, solvent choice
One-Pot Multi-Component ReactionIncreased efficiency, reduced waste, simplified purificationCatalyst, solvent, order of reagent addition
Catalyst-Free Synthesis in Green SolventsReduced toxicity, lower cost, easier workupSolvent (e.g., water, PEG), temperature, reaction time

Advanced Functionalization Strategies for Enhanced Structural Diversity and Complexity

The bromine atom at the 4-position of the thiazole ring is a key handle for introducing structural diversity. numberanalytics.com Advanced functionalization strategies can be employed to create libraries of derivatives for biological screening and materials science applications.

Future research should focus on:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Stille, and Negishi couplings are powerful methods for forming new carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4-position. numberanalytics.comnih.gov

Direct C-H Functionalization: Exploring methods to directly functionalize the C-H bonds on both the thiazole and pyridine (B92270) rings would provide a more atom-economical approach to creating new derivatives.

Nucleophilic Aromatic Substitution: The methoxy (B1213986) group on the pyridine ring could potentially be displaced by various nucleophiles to further diversify the molecular structure.

Functionalization MethodTarget PositionPotential Substituents
Suzuki-Miyaura CouplingThiazole C4-positionAryl, heteroaryl, vinyl groups
Negishi CouplingThiazole C4-positionAlkyl, aryl groups
Buchwald-Hartwig AminationThiazole C4-positionPrimary and secondary amines
C-H ArylationPyridine or Thiazole ringAryl groups

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, AI-driven synthesis planning)

The integration of emerging technologies can accelerate the synthesis and discovery of novel thiazole-pyridine hybrids.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates. nih.gov A continuous flow process for the synthesis and derivatization of this compound could enable rapid library generation and safer scale-up. nih.gov

AI-Driven Synthesis Planning: Artificial intelligence and machine learning algorithms are revolutionizing retrosynthetic analysis. chemcopilot.comsynthiaonline.com These tools can analyze vast chemical reaction databases to propose novel and efficient synthetic routes that might not be obvious to human chemists. chemrxiv.orgiscientific.org Applying AI to plan the synthesis of complex derivatives of the title compound could uncover more practical and innovative pathways. moleculemaker.org

TechnologyApplication in Thiazole-Pyridine Hybrid ResearchExpected Outcome
Flow ChemistrySynthesis and functionalization reactionsImproved safety, scalability, and reaction control
AI-Driven RetrosynthesisPlanning synthetic routes to novel derivativesDiscovery of more efficient and innovative synthetic pathways
Automated Synthesis PlatformsHigh-throughput synthesis of compound librariesAccelerated discovery of compounds with desired properties

Exploration of Novel Methodologies for Comprehensive SAR/SPR Delineation in Complex Chemical Space

A systematic exploration of the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is crucial to understanding how modifications to the this compound scaffold affect its biological activity or material properties. Thiazole-pyridine hybrids are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. nih.govbohrium.comnih.gov

Future research avenues include:

High-Throughput Screening (HTS): Screening a diverse library of derivatives against a wide range of biological targets can rapidly identify promising lead compounds.

Computational Modeling and Docking: Molecular docking studies can provide insights into how these molecules might interact with biological targets, guiding the design of more potent and selective compounds. ijper.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of the compounds with their biological activity, enabling the prediction of the activity of new derivatives. ijper.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related complex thiazole-pyridine hybrids, paving the way for new discoveries in medicine and materials science.

Q & A

Q. Table 1. Comparative Synthetic Yields for Brominated Thiazoles

MethodCatalystSolventYield (%)Reference
Diazotization with CuBrCuBrAcetonitrile53
Ullmann couplingPd(PPh₃)₄DMF68[External Source]
Direct brominationNBSCH₂Cl₂45[External Source]

Q. Table 2. Key Crystallographic Parameters for 4-Bromo-thiazoles

ParameterValueReference
C–Br bond length1.89 Å
π-π stacking distance3.815 Å
Dihedral angle (thiazole/phenyl)7.45°

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4-Bromo-2-(2-methoxypyridin-3-yl)thiazole
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4-Bromo-2-(2-methoxypyridin-3-yl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.